Cas no 2413869-08-4 (tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate)

tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate
- EN300-26665736
- 2413869-08-4
- tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate
-
- Inchi: 1S/C15H30N2O3S/c1-14(2,3)20-13(19)16(6)9-12(18)10-17-7-8-21-15(4,5)11-17/h12,18H,7-11H2,1-6H3
- InChI Key: CIXIAGAGMBYNIS-UHFFFAOYSA-N
- SMILES: S1CCN(CC(CN(C)C(=O)OC(C)(C)C)O)CC1(C)C
Computed Properties
- Exact Mass: 318.19771400g/mol
- Monoisotopic Mass: 318.19771400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3Ų
- XLogP3: 1.6
tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665736-10g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 10g |
$6450.0 | 2023-09-12 | ||
Enamine | EN300-26665736-2.5g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
Enamine | EN300-26665736-0.05g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 0.05g |
$1261.0 | 2025-03-20 | |
Enamine | EN300-26665736-5g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 5g |
$4349.0 | 2023-09-12 | ||
Enamine | EN300-26665736-1g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 1g |
$1500.0 | 2023-09-12 | ||
Enamine | EN300-26665736-0.5g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 0.5g |
$1440.0 | 2025-03-20 | |
Enamine | EN300-26665736-0.1g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 0.1g |
$1320.0 | 2025-03-20 | |
Enamine | EN300-26665736-1.0g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
Enamine | EN300-26665736-5.0g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 | |
Enamine | EN300-26665736-0.25g |
tert-butyl N-[3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl]-N-methylcarbamate |
2413869-08-4 | 95.0% | 0.25g |
$1381.0 | 2025-03-20 |
tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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4. Caper tea
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate
Professional Introduction to Compound with CAS No. 2413869-08-4 and Product Name: tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate
The compound with the CAS number 2413869-08-4 and the product name tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry and drug development. The intricate molecular architecture of this compound, characterized by a combination of tert-butyl, N-substituted morpholine, hydroxypropyl, and methylcarbamate groups, suggests a multifaceted role in biochemical interactions.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their pharmacological properties. Carbamates are known for their versatility in drug design, often serving as intermediates or active ingredients in various therapeutic agents. The specific substitution pattern in tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate, particularly the presence of the 2,2-dimethylthiomorpholine moiety, is believed to contribute to its unique chemical and biological properties. This moiety has been studied for its potential role in modulating enzyme activity and receptor binding, making it a valuable component in the design of bioactive molecules.
One of the most compelling aspects of this compound is its potential application in the development of drugs targeting neurological disorders. Morpholine derivatives have been extensively investigated for their ability to interact with central nervous system receptors. The structural features of tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate suggest that it may possess properties suitable for use as an intermediate in the synthesis of neuroactive compounds. Specifically, the hydroxypropyl group could facilitate interactions with hydrophilic regions of biological targets, while the tert-butyl group may enhance metabolic stability.
The compound's potential in drug development is further supported by its stability under various conditions. The carbamate functional group is known for its resilience in both aqueous and organic environments, which makes it an attractive choice for pharmaceutical applications. Additionally, the presence of multiple substituents provides a scaffold that can be modified to optimize pharmacokinetic properties such as solubility, bioavailability, and half-life. These characteristics are crucial for ensuring that a drug candidate is effective when administered orally or through other routes.
Recent studies have begun to explore the synthetic pathways leading to tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate. Researchers have focused on developing efficient synthetic routes that minimize side reactions and maximize yield. One promising approach involves the use of multi-step organic transformations starting from commercially available precursors. These methods often employ palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks with high precision. Such synthetic strategies are essential for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
The pharmacological evaluation of tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate has revealed intriguing findings that warrant further investigation. Preliminary in vitro studies suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, indicating its potential as a lead compound for drugs targeting neurological disorders. Additionally, its interaction with enzymes involved in metabolic pathways has been observed, which could provide insights into its mechanism of action and potential side effects.
The development of novel pharmaceuticals is often hampered by challenges related to drug delivery and formulation. However, the structural features of tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate offer opportunities to address these issues. For instance, the hydrophilic nature of the hydroxypropyl group could facilitate water solubility, while the lipophilic tert-butyl group might enhance membrane permeability. These properties make it a promising candidate for formulating drugs that require precise delivery to target tissues or organs.
In conclusion, the compound with CAS number 2413869-08-4 and product name tert-butyl N-3-(2,2-dimethylthiomorpholin-4-yl)-2-hydroxypropyl-N-methylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it a subject of considerable interest among researchers. Further studies are warranted to fully elucidate its pharmacological properties and explore its potential as a therapeutic agent.
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